Estran-3-one, 17-hydroxy-, (5alpha,17beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of dihydrotestosterone and is characterized by its unique structural configuration, which includes a hydroxyl group at the 17th position and a ketone group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Estran-3-one, 17-hydroxy-, (5alpha,17beta)- typically involves the reduction of estrone or estradiol derivatives. One common method is the catalytic hydrogenation of estrone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction reduces the double bond in the A-ring of estrone, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, including controlling the temperature, pressure, and hydrogen flow rate. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Estran-3-one, 17-hydroxy-, (5alpha,17beta)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone, resulting in the formation of estran-3,17-dione.
Reduction: The ketone group at the 3rd position can be reduced to form estran-3-ol, 17-hydroxy-.
Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for esterification or etherification reactions.
Major Products Formed
Oxidation: Estran-3,17-dione
Reduction: Estran-3-ol, 17-hydroxy-
Substitution: Various esters and ethers depending on the substituent used.
Applications De Recherche Scientifique
Estran-3-one, 17-hydroxy-, (5alpha,17beta)- has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including hormone replacement therapy and treatment of certain medical conditions.
Mécanisme D'action
The mechanism of action of Estran-3-one, 17-hydroxy-, (5alpha,17beta)- involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates the expression of specific genes, leading to various physiological effects. The molecular targets include enzymes involved in steroid metabolism and pathways related to cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Estran-3-one, 17-hydroxy-, (5alpha,17beta)- can be compared with other similar compounds, such as:
5alpha-Androstan-3-one, 17beta-hydroxy-: Another steroid with similar structural features but differing in the position of functional groups.
Estran-3-one, 17beta-hydroxy-: A stereoisomer with different spatial arrangement of atoms.
19-Nor-5alpha-dihydrotestosterone: A closely related compound with similar biological activity.
Conclusion
Estran-3-one, 17-hydroxy-, (5alpha,17beta)- is a versatile compound with significant importance in various scientific fields. Its unique structural features and reactivity make it a valuable tool for research and industrial applications.
Propriétés
IUPAC Name |
17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-17,20H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVBIEJVJWNXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3CCC(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.